![molecular formula C9H7NO3 B013836 5-Phenyloxazolidine-2,4-dione CAS No. 5841-63-4](/img/structure/B13836.png)
5-Phenyloxazolidine-2,4-dione
Overview
Description
Synthesis Analysis
Research on 5-Phenyloxazolidine-2,4-dione and related compounds has led to the development of several synthetic routes. For example, derivatives of oxazolidine-diones, including those with phenyl substitutions, have been synthesized through various methods. One approach involves the ring transformation of oxadiazole derivatives into triazolidine-dione derivatives under specific conditions (Milcent et al., 1989). Green synthesis methods have also been reported, highlighting environmentally friendly, catalyst-free approaches for synthesizing spiro[indoline-3,3'-[1,2,4]triazolidine]-2,5'-diones, showcasing the versatility and adaptability of synthetic strategies for this class of compounds (Ahsan et al., 2022).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic techniques, including X-ray crystallography. A detailed study compared the structural features of pemoline (a related compound) and its hydrolysis product, 5-phenyl-oxazolidine-2,4-dione, providing insights into the stability and structural dynamics of the oxazolidine ring system (Kuś et al., 2005).
Chemical Reactions and Properties
Oxazolidine-diones participate in a variety of chemical reactions, contributing to their versatility as intermediates in organic synthesis. For instance, the palladium-catalyzed asymmetric (3 + 2) cycloaddition using allenyloxazolidine-diones as precursors demonstrates the potential for creating complex, functionally rich compounds with high stereoselectivity (Dong et al., 2023). Additionally, research on the tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide presents an innovative, environmentally benign method for synthesizing oxazolidine-diones (Zhang et al., 2015).
Physical Properties Analysis
While specific studies on the physical properties of this compound were not identified in the current literature search, research on related oxazolidine-diones offers insights into their behavior. The physical properties of such compounds can generally be inferred from their crystalline structure, solubility, and thermal stability, which are crucial for their application in pharmaceutical and material sciences.
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity, stability, and interaction with various reagents, have been explored through their participation in synthetic reactions and biological evaluations. Studies on monoamine oxidase inhibitors highlight the bioactive potential of oxazolidine-dione derivatives, underscoring the importance of understanding their chemical behavior (Gunal et al., 2018).
Scientific Research Applications
1. Chemical Reactions and Synthesis
5-Phenyloxazolidine-2,4-dione has been explored in various chemical reactions and synthesis processes. For example, it undergoes rearrangement to chiral α-ketoamides via α-elimination when treated in basic media (Munive et al., 2010). Additionally, its derivatives have been used in the synthesis of novel compounds, such as in the creation of 5-fluoroalkyl-5-methyloxazolidine-2,4-diones as potential tissue pH indicators (Maeda et al., 1989).
2. Pharmacological Research
In pharmacological research, derivatives of this compound have been studied for their potential as therapeutic agents. For instance, certain derivatives have shown promise as monoamine oxidase inhibitors, which could be relevant in treating conditions like depression (Gunal et al., 2018).
3. Agricultural Applications
In agriculture, derivatives of this compound have been investigated for their herbicidal activities. Studies have found that certain derivatives can be effective against various weeds, indicating potential use as herbicides (Hirai et al., 1999).
4. Materials Science
In materials science, this compound derivatives have been used in the synthesis of novel polymers. For example, its derivatives have been involved in the polymerization processes, leading to the creation of new polyureas with potential applications in various industries (Mallakpour & Rafiee, 2003).
5. Antimicrobial and Antifungal Research
Some derivatives of this compound have shown antimicrobial and antifungal activities. These compounds have been tested against various bacteria and fungi, showing promising results that could lead to new treatments for infections (Prakash et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
5-Phenyloxazolidine-2,4-dione is a derivative of oxazolidin-2,4-diones and has been found to exhibit anticonvulsant activity . The primary targets of this compound are the 5-HT1A and 5-HT2A receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, anxiety, sleep, and many other physiological processes .
Mode of Action
The compound interacts with its targets, the 5-HT1A and 5-HT2A receptors, by exhibiting both agonist and antagonist features . This means it can both activate and inhibit these receptors, leading to changes in the transmission of serotonin signals . The specific mode of action, whether it acts predominantly as an agonist or antagonist, may depend on the specific context within the body .
Biochemical Pathways
The interaction of this compound with the 5-HT1A and 5-HT2A receptors affects the serotonin system, a key biochemical pathway in the body . This can lead to downstream effects on mood, anxiety, and sleep, among other physiological processes . The specific pathways and downstream effects may vary depending on the individual and the context within the body .
Result of Action
The result of this compound’s action is a reduction in seizure activity, as demonstrated in the maximal electroshock (MES) test . This suggests that the compound could have potential therapeutic applications in the treatment of epilepsy .
properties
IUPAC Name |
5-phenyl-1,3-oxazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYYYVAMWBVIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875846 | |
Record name | 5-PHENYL-2,4-OXAZOLIDIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5841-63-4 | |
Record name | 5-Phenyloxazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5841-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pemoline-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005841634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5841-63-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-PHENYL-2,4-OXAZOLIDIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-PHENYLOXAZOLIDINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4IZ4GP09U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the stereochemistry of 5-phenyloxazolidine-2,4-dione influence its transport in plants?
A1: Research suggests that the stereochemistry of this compound does not significantly impact its transport within the phloem of Ricinus communis (castor bean) plants. A study comparing the phloem translocation of R- and S-enantiomers of this compound found no significant differences in transport between the two forms. [] This finding suggests that specific, stereoselective carrier mechanisms are not involved in the phloem transport of this compound.
Q2: How does this compound interact with human Carbonic Anhydrase II at the molecular level?
A2: While one of the provided research articles mentions the successful crystallization of human Carbonic Anhydrase II in complex with (R)-5-phenyloxazolidine-2,4-dione, [] it does not provide detailed structural information. Further research and publication of the complete crystal structure are needed to understand the specific interactions between this compound and the enzyme's active site.
Q3: Can 5-phenyloxazolidine-2,4-diones be used as building blocks for synthesizing other molecules?
A3: Yes, research indicates that 5-phenyloxazolidine-2,4-diones can be utilized in the synthesis of more complex molecules. Specifically, they have been explored for their application in the synthesis of phenylacetylamino-β-lactams, structural analogs of penicillin antibiotics. [] This highlights the versatility of 5-phenyloxazolidine-2,4-diones as valuable intermediates in organic synthesis.
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